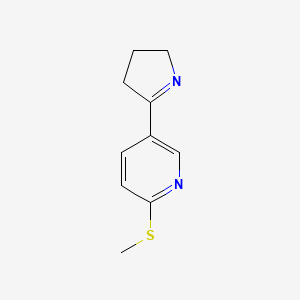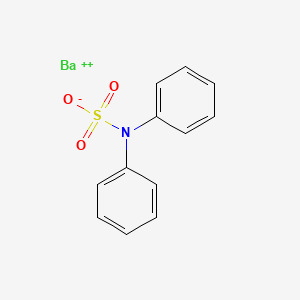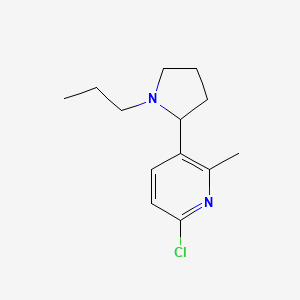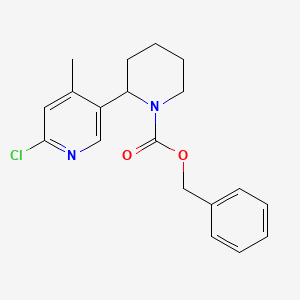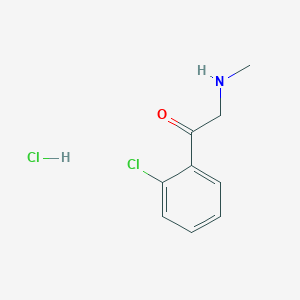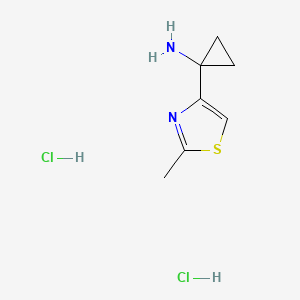
N-cyclopropyl-2-fluoro-N-methylaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-fluoro-N-méthylaniline ; chlorhydrate est un composé organique qui appartient à la classe des dérivés de l'aniline. Ce composé est caractérisé par la présence d'un groupe cyclopropyle, d'un atome de fluor et d'un groupe méthyle liés à la structure de l'aniline. Il est couramment utilisé dans diverses applications chimiques et pharmaceutiques en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-cyclopropyl-2-fluoro-N-méthylaniline ; chlorhydrate implique généralement la réaction de la 2-fluoroaniline avec le chlorure de cyclopropylméthyle en présence d'une base telle que l'hydroxyde de sodium. La réaction est réalisée sous reflux pour assurer la conversion complète des matières premières en produit souhaité. Le composé résultant est ensuite purifié par recristallisation ou chromatographie sur colonne pour obtenir le sel de chlorhydrate pur.
Méthodes de production industrielle
Dans un contexte industriel, la production de N-cyclopropyl-2-fluoro-N-méthylaniline ; chlorhydrate peut impliquer des procédés en lots à grande échelle ou des procédés en continu. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les impuretés. L'utilisation de systèmes automatisés et de techniques de purification avancées garantit la qualité constante du produit final.
Analyse Des Réactions Chimiques
Types de réactions
N-cyclopropyl-2-fluoro-N-méthylaniline ; chlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de quinone correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés d'amine correspondants.
Substitution : L'atome de fluor peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.
Principaux produits formés
Oxydation : Dérivés de la quinone.
Réduction : Dérivés de l'amine.
Substitution : Divers dérivés de l'aniline substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
N-cyclopropyl-2-fluoro-N-méthylaniline ; chlorhydrate a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Employé dans l'étude des interactions enzymatiques et de la liaison aux protéines.
Médecine : Enquêté pour son utilisation potentielle dans le développement de produits pharmaceutiques, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action de N-cyclopropyl-2-fluoro-N-méthylaniline ; chlorhydrate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut moduler l'activité de ces cibles en se liant à leurs sites actifs ou en modifiant leur conformation. Cette interaction peut entraîner des modifications des voies de signalisation cellulaire et des réponses physiologiques.
Applications De Recherche Scientifique
N-cyclopropyl-2-fluoro-N-methylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2-fluoro-N-methylaniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Fluoro-N-méthylaniline : Structure similaire mais sans groupe cyclopropyle.
N-méthyl-2-fluoroaniline : Structure similaire mais sans groupe cyclopropyle.
Dérivés de la cyclopropylamine : Composés avec un groupe cyclopropyle mais des substituants différents sur le cycle aniline.
Unicité
N-cyclopropyl-2-fluoro-N-méthylaniline ; chlorhydrate est unique en raison de la présence à la fois du groupe cyclopropyle et de l'atome de fluor, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C10H13ClFN |
|---|---|
Poids moléculaire |
201.67 g/mol |
Nom IUPAC |
N-cyclopropyl-2-fluoro-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-12(8-6-7-8)10-5-3-2-4-9(10)11;/h2-5,8H,6-7H2,1H3;1H |
Clé InChI |
IORLYJAUNFDASO-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CC1)C2=CC=CC=C2F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)
![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B11820469.png)
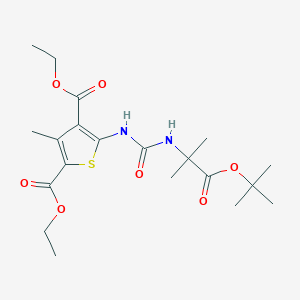
![N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11820491.png)

![N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate](/img/structure/B11820495.png)
